molecular formula C15H14O2 B8795939 4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one

4-(6-Methoxy-2-naphthalenyl)-3-buten-2-one

Cat. No. B8795939
M. Wt: 226.27 g/mol
InChI Key: ODKROFHKPKRFPM-UHFFFAOYSA-N
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Patent
US05847225

Procedure details

6-Methoxy-2-naphthaldehyde (110 g, 0.591 mol), basic alumina (175 g; Aldrich Chemical Co. Inc.), and acetone (1000 mL) were added to a 2-L 3-neck flask with condenser, mechanical stirrer, and thermocouple attached. The reaction was heated to reflux for 22 hrs, filtered while still hot, and washed with hot ethyl acetate (3×100 mL). The combined organics were concentrated and then put under high vacuum for 24 hours, affording 113.0 g (85%) of 4-(6-methoxy-2-naphthyl)-but-3-en-2-one (93% GC purity). mp 114°-115.5° C.; DSC 114.5° C.; 1H NMR (300 MHz, CDCl3) δ 7.80 (s,1H), 7.72-7.55 (m,4H), 7.17-7.08 (m,2H), 6.74 (d,1H, J=10 Hz), 3.89 (s,3H), 2.38 (s,3H); 13 C NMR (75 MHz, CDCl3) δ 198.7, 159.4, 144.1, 136.3, 130.5, 130.2, 129.1, 128.0, 126.7, 124.6, 119.9, 106.5, 55.8, 27.9.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]=O)[CH:7]=[CH:6]2>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]=[CH:12][C:3](=[O:2])[CH3:4])[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=O
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 22 hrs
Duration
22 h
FILTRATION
Type
FILTRATION
Details
filtered while still hot, and
WASH
Type
WASH
Details
washed with hot ethyl acetate (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: CALCULATEDPERCENTYIELD 169%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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